molecular formula C24H28O6 B8082884 alpha-D-Mannopyranoside, methyl 3-O-(phenylmethyl)-4,6-O-(phenylmethylene)-2-O-2-propen-1-yl-

alpha-D-Mannopyranoside, methyl 3-O-(phenylmethyl)-4,6-O-(phenylmethylene)-2-O-2-propen-1-yl-

Cat. No.: B8082884
M. Wt: 412.5 g/mol
InChI Key: YFGKDDPSSKUWEG-FHWMYVSESA-N
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Description

The compound alpha-D-Mannopyranoside, methyl 3-O-(phenylmethyl)-4,6-O-(phenylmethylene)-2-O-2-propen-1-yl- is a complex organic molecule characterized by its unique hexahydropyrano[3,2-d][1,3]dioxine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-D-Mannopyranoside, methyl 3-O-(phenylmethyl)-4,6-O-(phenylmethylene)-2-O-2-propen-1-yl- typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the hexahydropyrano[3,2-d][1,3]dioxine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of functional groups: Methoxy, phenyl, phenylmethoxy, and prop-2-enoxy groups are introduced through various substitution reactions, often using reagents such as methyl iodide, phenyl lithium, benzyl chloride, and allyl bromide.

    Purification: The final compound is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale reactions are typically conducted in batch or continuous flow reactors, and advanced purification methods like high-performance liquid chromatography (HPLC) may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenylmethoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the double bond in the prop-2-enoxy group, using reagents such as hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: The phenyl and phenylmethoxy groups can participate in electrophilic aromatic substitution reactions, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with Pd/C, sodium borohydride, and lithium aluminum hydride.

    Substitution: Bromine, nitric acid, and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated alkanes or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its diverse functional groups allow for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential bioactivity. It may serve as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.

Medicine

The compound’s unique structure and functional groups make it a candidate for drug development. It may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals, including polymers, coatings, and adhesives. Its reactivity and stability make it suitable for various applications.

Mechanism of Action

The mechanism by which alpha-D-Mannopyranoside, methyl 3-O-(phenylmethyl)-4,6-O-(phenylmethylene)-2-O-2-propen-1-yl- exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s functional groups can form hydrogen bonds, hydrophobic interactions, or covalent bonds with these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • (2R,4aR,6R,7S,8R,8aS)-2-Phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
  • (2R,4aR,6S,7R,8R,8aS)-2-Phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol

Uniqueness

The compound’s uniqueness lies in its combination of functional groups and the hexahydropyrano[3,2-d][1,3]dioxine core. This structure provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(2R,4aS,6S,7S,8R,8aS)-6-methoxy-2-phenyl-8-phenylmethoxy-7-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O6/c1-3-14-26-22-21(27-15-17-10-6-4-7-11-17)20-19(29-24(22)25-2)16-28-23(30-20)18-12-8-5-9-13-18/h3-13,19-24H,1,14-16H2,2H3/t19-,20-,21+,22-,23+,24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGKDDPSSKUWEG-FHWMYVSESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@H]([C@@H]([C@@H]2[C@@H](O1)CO[C@H](O2)C3=CC=CC=C3)OCC4=CC=CC=C4)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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